molecular formula C16H16Cl2N4O2S B2663510 RKI 1447 (dihydrochloride) CAS No. 1782109-09-4

RKI 1447 (dihydrochloride)

Cat. No. B2663510
CAS RN: 1782109-09-4
M. Wt: 399.29
InChI Key: GBXLRAPHQIRDNS-UHFFFAOYSA-N
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Description

RKI 1447 (dihydrochloride) is a potent and selective inhibitor of the enzyme Rho kinase . It has IC50s of 14.5 and 6.2 nM for ROCK1 and ROCK2, respectively . It has been investigated for applications in cancer treatment, as well as glaucoma, and nonalcoholic fatty liver disease .


Molecular Structure Analysis

The molecular formula of RKI 1447 (dihydrochloride) is C16H14N4O2S . The molecular weight is 326.37 . The crystal structures of the RKI-1447/ROCK1 complex revealed that RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site through interactions with the hinge region and the DFG motif .


Chemical Reactions Analysis

RKI 1447 (dihydrochloride) suppresses phosphorylation of the ROCK substrates MLC-2 and MYPT-1 in human cancer cells, but has no effect on the phosphorylation levels of Akt, MEK, and S6 kinase .

Scientific Research Applications

Mechanism of Action

RKI 1447 (dihydrochloride) acts as a potent and selective inhibitor of the enzyme Rho kinase . It suppresses phosphorylation of the ROCK substrates MLC-2 and MYPT-1 in human cancer cells . It also inhibits ROCK-mediated cytoskeleton re-organization .

Safety and Hazards

RKI 1447 (dihydrochloride) is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

RKI 1447 (dihydrochloride) has been investigated for applications in cancer treatment, as well as glaucoma, and nonalcoholic fatty liver disease . It has shown significant anti-invasive and antitumor activities . Further examination of RKI-1447 suitability as a potential clinical candidate is justified .

properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLRAPHQIRDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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